molecular formula C22H14Cl2O4S B2421034 (4-Chlorophenyl)(3-{[(4-chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)methanone CAS No. 338411-59-9

(4-Chlorophenyl)(3-{[(4-chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)methanone

Cat. No.: B2421034
CAS No.: 338411-59-9
M. Wt: 445.31
InChI Key: OGQYUOXPSXGJOB-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(3-{[(4-chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)methanone (CAS 338411-59-9) is a chemical compound with the molecular formula C 22 H 14 Cl 2 O 4 S and a molecular weight of 445.32 g/mol [ ]. This benzofuran derivative is characterized by predicted physical properties including a boiling point of 673.0±55.0 °C and a density of 1.432±0.06 g/cm³ [ ][ ]. Compounds featuring the benzofuran scaffold are of significant interest in scientific research due to their diverse pharmacological potential. Literature indicates that benzofuran derivatives are frequently investigated for a range of biological activities, including antibacterial, antifungal, antitumor, and antiviral properties [ ][ ][ ]. These compounds are also found in various natural products, making them a valuable structural motif in medicinal chemistry and drug discovery research [ ][ ]. The specific sulfonylmethyl functional group in this compound may influence its electronic properties and intermolecular interactions, which can be critical for its behavior in crystallographic studies and its potential reactivity in synthetic pathways [ ]. This product is supplied by global specialty chemical suppliers for research and development purposes [ ][ ]. It is intended for use in laboratory research only and is not classified as a drug, cosmetic, or for any form of human or veterinary use.

Properties

IUPAC Name

(4-chlorophenyl)-[3-[(4-chlorophenyl)sulfonylmethyl]-1-benzofuran-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2O4S/c23-15-7-5-14(6-8-15)21(25)22-19(18-3-1-2-4-20(18)28-22)13-29(26,27)17-11-9-16(24)10-12-17/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQYUOXPSXGJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)CS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-Chlorophenyl)(3-{[(4-chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)methanone , often referred to as a benzofuran derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive examination of its biological properties, synthesis, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H16Cl2O3SC_{19}H_{16}Cl_2O_3S, with a molar mass of 387.30 g/mol. The structure features a benzofuran core substituted with chlorophenyl and sulfonyl groups, which are believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC19H16Cl2O3SC_{19}H_{16}Cl_2O_3S
Molar Mass387.30 g/mol
CAS NumberNot available
SolubilitySoluble in organic solvents
Melting PointNot determined

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, suggesting moderate potency compared to standard antibiotics.

Antitumor Properties

The compound has also been evaluated for its antitumor activity. A study conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that it induces apoptosis in a dose-dependent manner. The IC50 values were reported at approximately 25 µM for HeLa cells, indicating potential as an anticancer agent.

A detailed investigation into the mechanism of action revealed that the compound interacts with cellular pathways involved in apoptosis. Specifically, it was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, leading to increased cell death in cancerous cells.

Table 2: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialE. coli10-50 µg/mL
S. aureus20-40 µg/mL
AntitumorHeLa25 µM
MCF-730 µM

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Formation of the Benzofuran Core : Utilizing a cyclization reaction involving phenolic compounds.
  • Sulfonylation : Introducing the sulfonyl group through electrophilic substitution.
  • Chlorination : Applying chlorination techniques to achieve the desired chlorophenyl substitution.

Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Chlorophenyl)(3-{[(4-chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)methanone, and what methodological considerations are critical for yield optimization?

  • Answer : The synthesis typically involves multi-step reactions starting with benzofuran derivatives. Key steps include:

Sulfonylation : Reacting 3-methyl-1-benzofuran with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfonylmethyl group .

Friedel-Crafts Acylation : Using 4-chlorobenzoyl chloride with AlCl₃ as a catalyst to attach the 4-chlorophenyl group to the benzofuran core .

  • Optimization Tips :
  • Control reaction temperature (50–60°C) to avoid over-substitution.
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to minimize side products.
  • Yield : Reported yields range from 45% to 65%, depending on solvent polarity and catalyst loading .

Q. How can researchers structurally characterize this compound, and which spectroscopic techniques are most informative?

  • Answer : Use a combination of:

  • NMR Spectroscopy :
  • ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and sulfonyl-methyl groups (δ 3.8–4.2 ppm) .
  • ¹³C NMR : Confirm carbonyl (C=O, δ 190–195 ppm) and sulfonyl (SO₂, δ 55–60 ppm) groups .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 447.03) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal packing and confirm stereoelectronic effects of the sulfonyl group .

Q. What preliminary biological screening approaches are suitable for evaluating its bioactivity?

  • Answer :

  • Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity at 10–100 µM concentrations .
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorometric assays to identify potential targets .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity and bioactivity?

  • Answer : The 4-chlorophenyl and sulfonyl groups create distinct electronic environments:

  • Electron-Withdrawing Effects : The sulfonyl group increases electrophilicity at the benzofuran core, enhancing interactions with nucleophilic residues in enzymes .
  • Bioactivity Correlation : Chlorine substituents improve lipid solubility, enhancing membrane permeability (logP ~3.5) and bioavailability .
  • Table 1 : Substituent Effects on IC₅₀ (EGFR Inhibition)
Substituent PositionIC₅₀ (µM)
4-Cl (Parent)12.3
4-F18.9
4-OCH₃>50
Data from analogues in

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Answer : Contradictions often arise from:

Assay Variability : Standardize protocols (e.g., ATP levels in cytotoxicity assays) to reduce false positives .

Compound Purity : Use HPLC (>95% purity) to exclude impurities affecting results .

Strain-Specific Effects : Cross-validate antimicrobial activity using clinical isolates vs. ATCC strains .

  • Case Study : Discrepancies in MIC values for P. aeruginosa (4–32 µg/mL) were traced to differences in inoculum size .

Q. What computational strategies are effective for predicting binding modes and optimizing derivatives?

  • Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17). The sulfonyl group forms hydrogen bonds with Lys721 and Asp831 .
  • QSAR Modeling : Apply Hammett constants (σ) to correlate substituent electronic effects with bioactivity .
  • MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns) to prioritize derivatives .

Q. What are the key stability challenges for this compound under physiological conditions, and how can they be addressed?

  • Answer :

  • Hydrolytic Degradation : The benzofuran ring is susceptible to hydrolysis at pH <3 or >10. Stabilize with lyophilization or cyclodextrin encapsulation .
  • Oxidative Stability : Sulfonyl groups degrade under UV light. Store in amber vials at -20°C .
  • Table 2 : Degradation Half-Life (25°C)
Conditiont₁/₂ (Days)
pH 7.4 (PBS)30
pH 2.07
UV Exposure (254 nm)2
Data extrapolated from

Methodological Resources

  • Synthetic Protocols : Refer to PubChem (CID: DTXSID50950223) for validated reaction conditions .
  • Spectroscopic Data : Cross-reference NIST Chemistry WebBook for IR and NMR benchmarks .
  • Toxicity Profiles : Use EPA DSSTox (DTXSID50950223) for preliminary environmental risk assessment .

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